molecular formula C14H14O4S2Zn B3252633 Zinc(II) phenylmethanesulfinate CAS No. 21799-75-7

Zinc(II) phenylmethanesulfinate

Cat. No.: B3252633
CAS No.: 21799-75-7
M. Wt: 375.8 g/mol
InChI Key: AHSIXHPQMGLVIG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc(II) phenylmethanesulfinate is a chemical compound with the molecular formula C14H14O4S2Zn and a molecular weight of 375.8 g/mol.

Scientific Research Applications

Zinc(II) phenylmethanesulfinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other zinc compounds

    Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and proteins.

    Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of advanced materials, including coordination polymers and nanomaterials.

Future Directions

Zinc(II) phenylmethanesulfinate, like other zinc compounds, has potential applications in various fields of research and industry. Future research could focus on exploring these applications further, as well as investigating the compound’s physical and chemical properties in more detail .

Biochemical Analysis

Biochemical Properties

Zinc(II) phenylmethanesulfinate is involved in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. Zinc, as an essential trace element, is critical for numerous biological functions, and its imbalance has been linked to a variety of pathologies, including cancer . Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome .

Cellular Effects

This compound can have profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, zinc’s involvement in promoting malignancy and invasion in cancer cells has been suggested, despite its low tissue concentration .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The interaction of these zinc (II) complexes with DNA is achieved through intercalative binding, and their strong binding affinity to BSA is fulfilled through a static quenching mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc(II) phenylmethanesulfinate typically involves the reaction of zinc salts with phenylmethanesulfinic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Zinc(II) phenylmethanesulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc(II) sulfate and other by-products.

    Reduction: It can be reduced to form zinc metal and phenylmethanesulfinic acid.

    Substitution: The phenylmethanesulfinate group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions

Major Products Formed:

    Oxidation: Zinc(II) sulfate and other oxidized by-products.

    Reduction: Zinc metal and phenylmethanesulfinic acid.

    Substitution: Products depend on the substituents used in the reaction

Comparison with Similar Compounds

  • Zinc(II) sulfate
  • Zinc(II) acetate
  • Zinc(II) chloride
  • Zinc(II) nitrate

Comparison: Zinc(II) phenylmethanesulfinate is unique due to its phenylmethanesulfinate group, which imparts distinct chemical properties and reactivity compared to other zinc compounds. For example, Zinc(II) sulfate and Zinc(II) acetate are commonly used in industrial and pharmaceutical applications, but they lack the specific reactivity associated with the phenylmethanesulfinate group .

Properties

IUPAC Name

zinc;phenylmethanesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O2S.Zn/c2*8-10(9)6-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,8,9);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSIXHPQMGLVIG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)[O-].C1=CC=C(C=C1)CS(=O)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21799-75-7
Record name 21799-75-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zinc(II) phenylmethanesulfinate
Reactant of Route 2
Zinc(II) phenylmethanesulfinate
Reactant of Route 3
Zinc(II) phenylmethanesulfinate
Reactant of Route 4
Zinc(II) phenylmethanesulfinate
Reactant of Route 5
Zinc(II) phenylmethanesulfinate
Reactant of Route 6
Zinc(II) phenylmethanesulfinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.